molecular formula C7H6ClNO3 B1589914 2-Chloro-5-methoxynicotinic acid CAS No. 74650-71-8

2-Chloro-5-methoxynicotinic acid

Cat. No. B1589914
CAS RN: 74650-71-8
M. Wt: 187.58 g/mol
InChI Key: AJKXOHPNDQHYDM-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxynicotinic acid consists of a pyridine ring with a chlorine atom and a methoxy group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-4-2-5 (7 (10)11)6 (8)9-3-4/h2-3H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-5-methoxynicotinic acid is a solid substance . It has a molecular weight of 187.58 . The exact values for its density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Chemical Synthesis

    • 2-Chloro-5-methoxynicotinic acid is used in chemical synthesis .
    • The specific application in chemical synthesis is not detailed in the source .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Pharmaceutical Product Development

    • 2-Chloronicotinic acid, a derivative of nicotinic acid, is a significant pharmaceutical product .
    • α-chloro niacin and its derivatives are usually used in the production of diflufenican and pranoprofen .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Anti-Inflammatory and Analgesic Efficacy

    • A number of 2-substituted aryl derived from nicotinic acid were synthesized .
    • 2–Bromo aryl substituents have proven their anti-inflammatory and analgesic efficacy .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Pesticide Production

    • 2-Chloronicotinic acid, a derivative of nicotinic acid, is used in the production of diflufenican and pranoprofen .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Cardiovascular Disease Treatment

    • Nicotinic acid has been used for many years to reduce high levels of fats in the blood .
    • It has a greater ability to raise the concentration of high-density lipoprotein and to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The results or outcomes obtained are also not specified in the source .

Safety And Hazards

2-Chloro-5-methoxynicotinic acid is classified under the GHS07 hazard pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 .

properties

IUPAC Name

2-chloro-5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKXOHPNDQHYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511474
Record name 2-Chloro-5-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxynicotinic acid

CAS RN

74650-71-8
Record name 2-Chloro-5-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74650-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Ponticello, EL Engelhardt… - Journal of …, 1980 - Wiley Online Library
A convenient method for the synthesis of 2‐chloro‐5‐hydroxynicotinonitrile (10) via 5‐amino‐2‐chloro‐3‐methylpyridine (3) is described. Subsequent conversions provided the basic …
Number of citations: 2 onlinelibrary.wiley.com

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